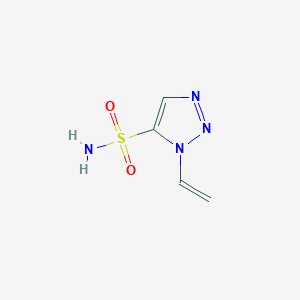

3-乙烯基-三氮唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethenyltriazole-4-sulfonamide is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They have been found to exhibit a wide range of pharmacological activities, such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

Molecular Structure Analysis

Triazole compounds, including 3-Ethenyltriazole-4-sulfonamide, have a unique molecular structure. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom .科学研究应用

抗菌和抗真菌活性

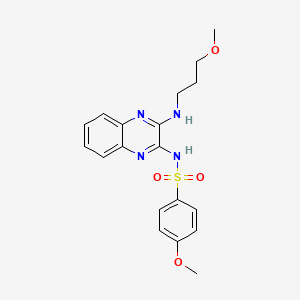

磺酰胺衍生物已显示出作为抗菌和抗真菌剂的潜力。例如,由多巴胺衍生物合成的磺酰胺表现出显着的抗氧化活性,并抑制乙酰胆碱酯酶 (AChE) 活性,表明它们可用于神经退行性疾病管理,并由于其对亚油酸过氧化和 AChE 活性的抑制特性而用作抗菌剂 (Göçer 等人,2013)。此外,新型磺酰胺-1,2,4-三唑、1,3,4-噻二唑和 1,3,4-恶二唑表现出有希望的抗菌和抗真菌活性,一些类似物显示出显着的疗效,突出了它们在开发新的抗菌和抗真菌治疗中的潜力 (Zoumpoulakis 等人,2012)。

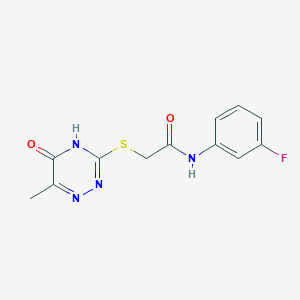

抗增殖和抗癌作用

苯并咪唑-1,2,3-三唑-磺酰胺杂化物的设计和合成已证明对人类癌细胞系具有足够的抗增殖活性,表明它们作为抗增殖和抗菌剂的潜力。化合物 6a 作为一种有效的抗菌剂出现,具有相当大的抗增殖活性,为癌症治疗研究提出了一个有希望的途径 (Al-blewi 等人,2018)。

用于治疗应用的酶抑制

磺酰胺衍生物已被探索其对酶的抑制作用,例如对各种生理功能至关重要的碳酸酐酶。含有不同碳水化合物-三唑尾部的糖缀合物苯磺酰胺的开发提供了对酶活性位点拓扑的见解,产生了几种针对人类碳酸酐酶同工酶的有效和选择性抑制剂。这种方法基于酶抑制提供了潜在的癌症治疗应用 (Wilkinson 等人,2006)。

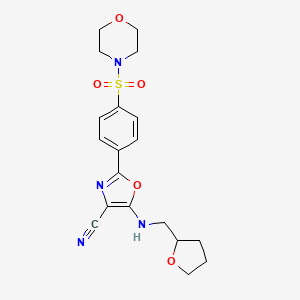

杀螨剂和杀虫剂的开发

对含砜/亚砜基团化合物的研究导致了新型杀螨剂和杀虫剂的发现。含有砜/亚砜基团的 2,4-二苯基-1,3-恶唑啉的合成揭示了对蜘蛛螨幼虫和卵具有显着杀螨活性的化合物,以及对鳞翅目害虫的杀虫活性。这些发现支持了开发具有独特作用方式的环保农药 (Yu 等人,2016)。

作用机制

Target of Action

3-Ethenyltriazole-4-sulfonamide, as a sulfonamide derivative, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

3-Ethenyltriazole-4-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking PABA, the compound binds to the enzyme’s active site, preventing the enzyme from interacting with its natural substrate, PABA . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 3-Ethenyltriazole-4-sulfonamide affects the folic acid synthesis pathway . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound indirectly disrupts DNA synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

They are also known for their resistance to biodegradation, which may lead to long residence times in both water and soil matrices .

Result of Action

The primary result of 3-Ethenyltriazole-4-sulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the replication of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethenyltriazole-4-sulfonamide. For instance, the presence of the compound in various environmental media due to its high resistance to biodegradation can lead to long residence times . This persistence in the environment can potentially lead to the development of antibiotic resistance among bacteria . Therefore, careful management and disposal of such compounds are crucial to prevent environmental contamination and the spread of antibiotic resistance .

安全和危害

未来方向

Triazole compounds, including 3-Ethenyltriazole-4-sulfonamide, are becoming potential drug candidates for the scientific community . They have been found to exhibit a wide range of pharmacological activities, and their use in medicinal chemistry has increased substantially in recent years . Future research may focus on the development of new triazole-based drugs and the exploration of their potential therapeutic applications .

生化分析

Biochemical Properties

3-Ethenyltriazole-4-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial in treating various diseases .

Cellular Effects

They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Ethenyltriazole-4-sulfonamide involves binding interactions with biomolecules and changes in gene expression . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Dosage Effects in Animal Models

It is known that sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts, when used in large doses .

Metabolic Pathways

3-Ethenyltriazole-4-sulfonamide is likely involved in the folic acid synthesis pathway, given its structural similarity to PABA . It may interact with enzymes or cofactors involved in this pathway .

Transport and Distribution

Sulfonamides are known to be transported and distributed in various ways in the body .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

3-ethenyltriazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h2-3H,1H2,(H2,5,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGTXYAVAHELLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=CN=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2815505.png)

![5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2815506.png)

![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2815511.png)